molecular formula C18H26O5 B1249395 Barbacenic acid

Barbacenic acid

Cat. No. B1249395
M. Wt: 322.4 g/mol
InChI Key: PUZKHWFCLGKPQB-VGLCKJCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barbacenic acid is a natural product found in Barbacenia flava with data available.

Scientific Research Applications

1. Stereocontrolled Synthesis and Natural Product Configuration

Barbacenic acid, identified as a bisnorditerpene with unique structural features, has been successfully synthesized through a highly stereocontrolled process. This synthesis not only provides the compound in a viable yield but also helps in determining the absolute configuration of the natural product, adding significant value to the field of organic chemistry and natural product synthesis (Patin et al., 2003).

2. Role in Plant Resilience and Metabolomics

In a study focusing on Barbacenia purpurea, a species known for its resilience to harsh environmental conditions, a comprehensive analysis was conducted on the leaf metabolite profile. This research revealed the presence of over 60 different compounds, including organic and amino acids, sugars, and polyols. The study provides insights into the plant's adaptation strategies to water stress, particularly in winter conditions, highlighting the complex metabolic responses in plants (Suguiyama et al., 2014).

3. Biosynthesis of Barbamide

Another significant application is in understanding the biosynthesis of barbamide, a natural product containing a unique trichloromethyl group. Through a combination of feeding experiments and enzymatic analysis, the initial steps required for the formation of trichloroleucine, a precursor in barbamide biosynthesis, were characterized. This research sheds light on the complex biosynthetic pathways of natural products and their derivatives (Flatt et al., 2006).

4. Use in Herbal Medicine Identification

Barbacenic acid's derivatives play a crucial role in the herbal medicine industry. DNA barcoding, a technique for species-specific identification using DNA, has been increasingly employed for accurately identifying medicinal plant ingredients. Barbacenic acid derivatives are among those compounds whose identification and quality control are essential for ensuring the safety and efficacy of herbal medicines (Chen et al., 2014).

properties

Product Name

Barbacenic acid

Molecular Formula

C18H26O5

Molecular Weight

322.4 g/mol

IUPAC Name

2-[(3aS,5aS,6R,9aR,9bS)-3a-hydroxy-6,9a,9b-trimethyl-3,7-dioxo-2,4,5,5a,8,9-hexahydro-1H-cyclopenta[a]naphthalen-6-yl]acetic acid

InChI

InChI=1S/C18H26O5/c1-15(10-14(21)22)11-4-9-18(23)13(20)6-8-17(18,3)16(11,2)7-5-12(15)19/h11,23H,4-10H2,1-3H3,(H,21,22)/t11-,15-,16-,17+,18-/m1/s1

InChI Key

PUZKHWFCLGKPQB-VGLCKJCNSA-N

Isomeric SMILES

C[C@@]12CCC(=O)[C@]([C@H]1CC[C@@]3([C@]2(CCC3=O)C)O)(C)CC(=O)O

Canonical SMILES

CC12CCC(=O)C(C1CCC3(C2(CCC3=O)C)O)(C)CC(=O)O

synonyms

barbacenic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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